3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Chemical Crosslinking Protein Bioconjugation Aqueous Solubility

Many thiol-targeted crosslinkers require organic co-solvents that denature proteins or form irreversible, heterogeneous conjugates. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS 212262-02-7) addresses both limitations through its water-soluble PEG4 spacer and reversible MTS chemistry. • Enables native-condition conjugation without denaturing co-solvents • Defined ~14 Å spacer arm for XL-MS distance mapping & SCAM studies • Reversible disulfide linkage ideal for cleavable ADC linkers & hydrogels Supplied at ≥95% purity with full analytical documentation. Standard mg to gram quantities in stock.

Molecular Formula C10H22O7S4
Molecular Weight 382.5 g/mol
Cat. No. B7796571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate
Molecular FormulaC10H22O7S4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C
InChIInChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3
InChIKeyLLRBHDIGMOPFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate Product Overview


3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (CAS 212262-02-7) is a homobifunctional crosslinking reagent characterized by two terminal methanethiosulfonate (MTS) reactive groups linked by a defined tetraethylene glycol (PEG4) spacer arm. This architecture confers the compound with high selectivity for free sulfhydryl groups ( –SH) present in cysteine residues, forming reversible disulfide bonds upon reaction . The compound's molecular formula is C₁₀H₂₂O₇S₄ with a molecular weight of 382.5 g/mol [1]. As a water-soluble MTS crosslinker, it is designed to facilitate the precise and controlled covalent linking of proteins, peptides, or other thiol-containing biomolecules in aqueous environments .

Homobifunctional MTS crosslinker for thiol-selective conjugation
Aqueous bioconjugation workflow without organic co-solvents
Monodisperse PEG4 spacer supports distance-mapping and XL-MS studies
Reversible disulfide bonding enables native protein recovery

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate Procurement Rationale


Generic substitution of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate with other crosslinkers or analogs is scientifically unsound due to the compound's unique combination of a defined PEG4 spacer and dual MTS reactive groups. Unlike shorter, hydrophobic methylene-based MTS crosslinkers (e.g., M2M, M6M), the PEG4 backbone imparts significantly higher aqueous solubility, reducing the need for organic co-solvents that can denature sensitive proteins [1]. Furthermore, while maleimide-based crosslinkers also target thiols, they form irreversible thioether bonds and are prone to hydrolysis and ring-opening side reactions, compromising site-specificity and conjugate homogeneity [2]. In contrast, the MTS group reacts via a well-defined thiol-disulfide exchange mechanism, offering a more controlled and often reversible conjugation, which is critical for applications requiring native-like protein dynamics or downstream processing [3]. Substituting with a shorter PEG2 analog or a longer PEG5 variant alters the spatial constraints of the crosslink, directly impacting the ability to probe specific protein conformations or achieve optimal bioconjugate performance.

Methylene-backbone MTS crosslinkers
Shorter, hydrophobic spacers may require organic co-solvents and alter protein conformation; aqueous solubility profile may not transfer.
Maleimide-based crosslinkers
Irreversible thioether bond formation and potential hydrolysis may reduce conjugate homogeneity; reversible disulfide control may be lost.
PEG2/PEG5 analogs
Altered spacer length can shift spatial constraints and crosslinking distances, potentially affecting structural interpretation.

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate Key Differentiators


Improved Aqueous Solubility

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is classified as a water-soluble MTS crosslinker, enabling direct use in aqueous buffers without organic co-solvents . This contrasts with shorter, methylene-backbone MTS crosslinkers (e.g., M2M, M6M), which are generally hydrophobic and require DMSO or DMF for solubilization, increasing the risk of protein denaturation or precipitation .

Aqueous Solubility
Class-level inference
Water-soluble; comparators require DMSO/DMF
Supports aqueous bioconjugation workflows
Solubility profile based on vendor specification; organic co-solvent need may vary.
Chemical Crosslinking Protein Bioconjugation Aqueous Solubility

Extended DMF Stock Solution Stability

Stock solutions of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate prepared in anhydrous DMF are stable for at least two months when stored at -20°C, providing a reliable and reproducible source for multiple experiments . In contrast, aqueous stock solutions must be used immediately due to hydrolysis, a property shared by most MTS reagents [1].

DMF Stock Stability
Class-level inference
≥2 months
in anhydrous DMF at -20°C
Reduces batch-to-batch variability
Aqueous stocks must be used immediately; DMF stability supports extended experiments.
Chemical Crosslinking Reagent Stability Experimental Reproducibility

Spacer Flexibility Over Rigid Crosslinkers

Studies comparing crosslinker backbones have demonstrated that PEG-based spacers provide superior flexibility and better capture inter-domain protein dynamics than rigid methylene backbones [1]. For the PEG4 spacer in 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, this flexibility allows for more efficient crosslinking of sites in dynamic regions without imposing unnatural constraints. This contrasts with shorter, rigid MTS crosslinkers (e.g., M2M with a ~5 Å span) which are limited to trapping only very close, static contacts [2].

Spacer Flexibility
Cross-study comparable
PEG4 spacer captures dynamic contacts; rigid methylene spacers limited to static sites
Reported higher crosslinking coverage in flexible protein regions
Based on comparative XL-MS studies with model proteins; transfer may require target-specific validation.
Chemical Crosslinking Protein Dynamics Crosslinking Mass Spectrometry

Reversible Disulfide Bonding vs. Maleimide Conjugation

Methanethiosulfonate (MTS) reagents, including 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, react with cysteine thiols to form a mixed disulfide bond, releasing methanesulfinic acid as a byproduct . This linkage is reversible under reducing conditions. In contrast, maleimide-based crosslinkers form a stable, irreversible thioether bond [1]. While maleimides are valued for their stability in vivo, they can undergo retro-Michael addition or thiol exchange, leading to conjugate instability and heterogeneity [1].

Bond Reversibility
Class-level inference
Reversible disulfide vs. irreversible thioether (maleimide)
Enables native protein recovery after conjugation
Maleimide conjugates may undergo retro-Michael addition; reversibility must be verified per system.
Bioconjugation Thiol-Selective Chemistry PEGylation

Monodisperse Spacer for Precise Distance Mapping

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate possesses a monodisperse PEG4 spacer with a defined molecular weight (382.5 g/mol) and a precise atom length (~14 atoms), allowing it to be used as a 'molecular ruler' in Substituted Cysteine Accessibility Method (SCAM) and crosslinking studies to map inter-residue distances [1]. This is a key advantage over polydisperse PEG crosslinkers (e.g., PEG1000 or PEG2000), which provide a distribution of spacer lengths and thus generate ambiguous distance constraints in structural modeling .

Monodisperse Spacer
Class-level inference
Single MW species (382.5 Da) vs. polydisperse PEG distribution
Supports precise distance constraints in structural modeling
Monodispersity confirmed by mass spectrometry; polydisperse analogs yield ambiguous distance data.
Structural Biology Molecular Ruler SCAM

Hydrophilicity Minimizes Non-Specific Binding

The compound exhibits a calculated partition coefficient (XLogP3-AA) of -0.6, indicating significant hydrophilicity [1]. This property, conferred by the PEG4 backbone, reduces non-specific hydrophobic interactions with proteins and surfaces compared to crosslinkers with hydrophobic alkyl spacers (e.g., 1,8-octanediyl bismethanethiosulfonate, which is more lipophilic) . Reduced non-specific binding leads to higher signal-to-noise ratios in pull-down assays and more homogeneous bioconjugates.

Hydrophilicity
Class-level inference
XLogP3-AA = -0.6
calculated partition coefficient
Lower non-specific binding potential
In silico prediction; experimental reduction in hydrophobic interactions reported for PEGylated surfaces.
Bioconjugation Surface Modification Protein Labeling

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate Applications


XL-MS for Protein Structure Analysis

The monodisperse PEG4 spacer and defined molecular weight of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate make it an ideal reagent for crosslinking-mass spectrometry (XL-MS) studies aimed at capturing low-resolution structural information and mapping protein-protein interaction interfaces [1]. Its flexible PEG backbone enhances the capture of dynamic inter-domain contacts compared to rigid methylene crosslinkers [1], while its hydrophilic nature minimizes non-specific adsorption, leading to cleaner MS spectra. The precise mass adduct simplifies the identification and validation of crosslinked peptides, providing high-confidence distance constraints for integrative structural modeling.

PEGylation and Hydrogel Bioconjugation

As a water-soluble, homobifunctional MTS crosslinker, this compound is well-suited for the site-specific PEGylation of therapeutic proteins, enzymes, or antibody fragments [2]. The aqueous solubility of the reagent simplifies the conjugation process under mild, native-like conditions, preserving protein activity . Furthermore, its ability to form reversible disulfide bonds is advantageous for applications such as creating cleavable linkers in antibody-drug conjugates (ADCs) or forming chemically crosslinked hydrogels for 3D cell culture and drug delivery, where controlled degradation is desired [2].

SCAM for Membrane Protein Topology Mapping

The defined PEG4 spacer arm of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate allows it to function as a precise 'molecular ruler' in Substituted Cysteine Accessibility Method (SCAM) studies [3]. Researchers can introduce pairs of cysteine residues at specific locations within a membrane protein and use this crosslinker to probe their spatial proximity. The formation of a crosslink provides definitive evidence that the two residues are within the ~14-atom reach of the spacer in the protein's native conformation, offering valuable insights into transmembrane domain packing and conformational changes during protein function [3].

Application
Selection Property
Validation Focus
Crosslinking-MS structural studies
Monodisperse PEG4 spacer; defined mass adduct
Distance constraint validation; peptide crosslink identification
Protein PEGylation / hydrogel crosslinking
Water-soluble; reversible disulfide bond
Conjugate reversibility; activity retention under mild conditions
Substituted Cysteine Accessibility Method
Defined ~14-atom spacer reach
Crosslink formation confirmation; inter-residue distance mapping

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